molecular formula C8H10O2S B8724161 Methyl 3,4-dimethylthiophene-2-carboxylate

Methyl 3,4-dimethylthiophene-2-carboxylate

Cat. No. B8724161
M. Wt: 170.23 g/mol
InChI Key: MVYRYONHXOTEKE-UHFFFAOYSA-N
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Patent
US09221834B2

Procedure details

A solution of methyl 3-iodo-4-methylthiophene-2-carboxylate (400 mg, 1.418 mmol), trimethylboroxine (793 μL, 5.67 mmol) and 1,1′-bis(di-tert-butylphosphino)ferrocene palladium dichloride (92 mg, 0.142 mmol) in THF (2363 μL) was degassed by bubbling N2 through the solution. 1N aq. K2CO3 (2363 μL) was added and N2 was bubbled through the mixture for 30 s. The mixture was subjected to microwave irradiation in a sealed tube at 120° C. for 30 min. The reaction mixture was filtered through a plug of silica, eluted with EtOAc and the filtrate was washed with 1N aq. NaOH (2×), dried (Na2SO4) and concentrated in vacuo to afford the crude product. This was purified by flash chromatography (Biotage Horizon, 25M, Si, ˜20 mL/min, 100% hexanes for 144 mL, gradient to 10% EtOAc in hexanes over 1140 mL) to afford methyl 3,4-dimethylthiophene-2-carboxylate.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
793 μL
Type
reactant
Reaction Step One
Name
Quantity
2363 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[C:6]([CH3:7])=[CH:5][S:4][C:3]=1[C:8]([O:10][CH3:11])=[O:9].[CH3:12]B1OB(C)OB(C)O1>C1COCC1.[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2]>[CH3:12][C:2]1[C:6]([CH3:7])=[CH:5][S:4][C:3]=1[C:8]([O:10][CH3:11])=[O:9] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
IC1=C(SC=C1C)C(=O)OC
Name
Quantity
793 μL
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Name
Quantity
2363 μL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
92 mg
Type
catalyst
Smiles
[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling N2 through the solution
ADDITION
Type
ADDITION
Details
1N aq. K2CO3 (2363 μL) was added
CUSTOM
Type
CUSTOM
Details
N2 was bubbled through the mixture for 30 s
Duration
30 s
CUSTOM
Type
CUSTOM
Details
irradiation in a sealed tube at 120° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a plug of silica
WASH
Type
WASH
Details
eluted with EtOAc
WASH
Type
WASH
Details
the filtrate was washed with 1N aq. NaOH (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography (Biotage Horizon, 25M, Si, ˜20 mL/min, 100% hexanes for 144 mL, gradient to 10% EtOAc in hexanes over 1140 mL)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(SC=C1C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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